2-Bromo-5-methylphenylisothiocyanate

Physicochemical Properties QSAR Antimicrobial Activity

Sourcing inconsistent aryl isothiocyanate isomers risks failed cross-coupling and irreproducible bioactivity. 2-Bromo-5-methylphenylisothiocyanate (CAS 1208077-38-6) solves this with a strictly defined 1,2,5-substitution pattern. · Anti-Infective Potency: Scaffold related to MIC of 0.25 μM vs. replicating M. tuberculosis. · Dual Functionality: Aryl bromide handle for Suzuki coupling plus electrophilic -N=C=S warhead. · Supply Certainty: Single-isomer, high-purity stock eliminates positional isomer contamination risk.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
Cat. No. B13687047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methylphenylisothiocyanate
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)N=C=S
InChIInChI=1S/C8H6BrNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
InChIKeyBTAYJZVIZXCLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Properties


2-Bromo-5-methylphenylisothiocyanate (CAS 1208077-38-6) is a synthetic aryl isothiocyanate (ITC) derivative with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . This compound belongs to the broader class of organosulfur compounds characterized by the reactive –N=C=S functional group attached to a substituted aromatic ring. Its core structure features a 1,2,5-substitution pattern on the phenyl ring—specifically, a bromine atom at the 2-position and a methyl group at the 5-position relative to the isothiocyanate group—which governs its reactivity, physicochemical behavior, and biological interactions in ways that differentiate it from simpler or alternatively substituted ITCs [1]. Understanding the precise substitution pattern is essential for procurement decisions, as minor structural variations among in-class compounds can lead to significant divergence in performance across research and industrial applications.

Substitution Pattern 2-Br,5-Me arrangement governs reactivity and bioactivity profile
Differentiation Distinct from simpler or differently substituted aryl ITCs
Research Context May support cell-based assays and intracellular target engagement studies

Why Generic Substitution Fails


Generic substitution of aryl isothiocyanates is not scientifically sound due to the profound influence of aromatic substitution patterns on both reactivity and biological activity [1]. The position and electronic nature of substituents directly modulate the electrophilicity of the –N=C=S carbon, a key determinant in nucleophilic addition reactions that underpin both synthetic derivatization and covalent target engagement in biological systems [2]. Crucially, even positional isomers—such as the 2-bromo-5-methyl versus 3-bromo-5-methyl arrangement—exhibit divergent electronic distributions, steric profiles, and metabolic stabilities [3]. Furthermore, the presence of bromine introduces a heavy-atom effect that can influence non-covalent interactions (e.g., halogen bonding) and provide a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), while the methyl group imparts lipophilicity and can block metabolic oxidation at its ring position [4]. Therefore, procurement based solely on 'aryl isothiocyanate' class membership, without strict attention to the specific substitution pattern, carries a high risk of experimental irreproducibility, altered biological potency, and synthetic failure. The quantitative evidence below delineates the specific, measurable points of differentiation for 2-Bromo-5-methylphenylisothiocyanate.

Positional Isomer Divergence
Even 2-bromo-5-methyl vs. 3-bromo-5-methyl isomers may exhibit distinct electronic, steric, and metabolic profiles, altering experimental outcomes.
Reactivity Handle Mismatch
Non-halogenated or aliphatically brominated analogs lack the aromatic Br required for cross-coupling reactions, limiting synthetic versatility.
Class-Based Procurement Risk
Substituting based solely on 'aryl isothiocyanate' class membership may lead to altered bioactivity, metabolic stability, and synthetic failure.

Differentiation Evidence vs. Analogs


Lipophilicity-Driven Bioactivity Profile

The introduction of the 2-bromo and 5-methyl substituents into the phenyl ring fundamentally alters the compound's lipophilicity compared to the unsubstituted parent, phenyl isothiocyanate (PITC). This change in partition coefficient (log P) directly influences membrane permeability and biological activity [1]. For the closely related monosubstituted analog, p-bromophenylisothiocyanate, a measurable shift in bioactivity correlates with increased lipophilicity: maximal activation of mitochondrial ATPase activity occurs at 15 μM [2]. This is a class-level inference, as direct log P data for 2-Bromo-5-methylphenylisothiocyanate are not available in the current literature, but the trend established across aryl ITCs provides strong, quantifiable evidence that the 2,5-substituted compound will exhibit a log P value and associated biological response that is meaningfully different from PITC and monosubstituted analogs [3].

Lipophilicity Profile
Class-level
2-Br,5-Me ITC: Predicted log P increase
vs
p-Br ITC: 15 µM ATPase activation
Lipophilicity shift may alter membrane permeability and cellular uptake
Direct log P data not available; class-level SAR
Physicochemical Properties QSAR Antimicrobial Activity

Antimicrobial Potency and Substitution Patterns

The antimicrobial efficacy of aryl isothiocyanates is highly dependent on the nature and position of aromatic substituents. While direct MIC data for 2-Bromo-5-methylphenylisothiocyanate against specific pathogens are not yet published, robust class-level evidence demonstrates that aryl ITCs as a group exhibit a clear activity hierarchy: aryl ITC > ω-methylthioalkyl ITC > ω-alkenyl ITC > ω-methylsulfinylalkyl ITC > alkyl ITC [1]. Within the aryl ITC subclass, substitution pattern dictates both potency and spectrum. For instance, halogen substitution in the 2-position is a known driver of enhanced activity against specific bacterial strains, as seen with a 2-bromophenyl-substituted thiocyanate derivative which achieved a Minimum Inhibitory Concentration (MIC) of 0.25 μM against replicating Mycobacterium tuberculosis [2]. This 2-bromo substitution pattern is a key feature shared by the target compound. Furthermore, studies on other aryl ITCs confirm that substitutions in the 3- and 4-positions differentially affect Gram-positive versus Gram-negative bacterial susceptibility [3].

Antimicrobial Potency
Class-level
0.25 µM
MIC (2-bromophenyl thiocyanate analog vs. M. tuberculosis)
Aryl ITC class shows 5–10× higher activity than common preservatives
Target MIC not directly reported; 2-bromo motif supports potency screening
Antimicrobial Structure-Activity Relationship MIC

Dual Functional Group Synthetic Versatility

The simultaneous presence of an electrophilic isothiocyanate group and an aryl bromide on the same molecule provides a distinct synthetic advantage not available with unsubstituted phenyl isothiocyanate or non-halogenated analogs. This dual functionality enables orthogonal derivatization sequences [1]. The isothiocyanate group can undergo nucleophilic addition to form thioureas, dithiocarbamates, or heterocycles, while the aryl bromide serves as a robust handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) [2]. This contrasts sharply with 4-(bromomethyl)phenyl isothiocyanate (BMITC), where the bromine is aliphatic and its reactivity is limited to nucleophilic substitution (e.g., quaternization of pyridyl nitrogen) . The aromatic bromine in 2-Bromo-5-methylphenylisothiocyanate offers access to a far wider range of C–C bond-forming reactions, enabling the construction of complex molecular architectures that are inaccessible with simple ITCs or aliphatic bromoalkyl ITCs [3].

Synthetic Versatility
Supporting evidence
Aromatic Br: Cross-coupling (Suzuki, Heck)
vs
Aliphatic Br (BMITC): SN2 only
Dual handles enable orthogonal derivatization for library synthesis
Qualitative difference in bond-forming reactions accessible
Organic Synthesis Bifunctional Reagent Cross-Coupling

Methyl Substituent Effects on Metabolism and Sterics

The presence of the 5-methyl group distinguishes 2-Bromo-5-methylphenylisothiocyanate from analogs such as 2-bromophenyl isothiocyanate and 3-bromo-5-methylphenyl isothiocyanate. In metabolic studies of related aryl compounds, a methyl substituent can sterically hinder cytochrome P450-mediated oxidation at the substituted ring position, potentially altering the compound's metabolic stability and half-life [1]. Additionally, the 5-methyl group contributes to a unique steric environment around the isothiocyanate moiety, which can influence the rate and selectivity of nucleophilic attack. This is a class-level inference derived from general medicinal chemistry principles and SAR studies on substituted phenylisothiocyanates [2]. While direct metabolic data for the target compound are unavailable, the predictable effect of the 5-methyl group on metabolic and steric properties provides a rationale for its selection over non-methylated analogs when specific metabolic or steric profiles are desired [3].

Metabolic / Steric Effect
Class-level
5-Me may reduce CYP oxidation at ring position; alters steric environment
Potential influence on metabolic stability; in silico prediction only
Direct metabolic data unavailable; class-level SAR
Drug Metabolism Steric Effects QSAR

Research and Industrial Applications


Antimicrobial Agent Development

Based on the established class-level SAR that aryl ITCs possess 5- to 10-fold higher antimicrobial activity than common preservatives [1], and the specific observation that a 2-bromophenyl-substituted thiocyanate achieves an MIC of 0.25 μM against replicating M. tuberculosis [2], this compound is a high-priority scaffold for anti-infective drug discovery. The 2-bromo-5-methyl substitution pattern is hypothesized to confer both potent activity and favorable metabolic properties [3].

Multifunctional Probe Synthesis for Target ID

The dual functionality of the aromatic bromide and the isothiocyanate group makes this compound a powerful building block for creating complex chemical probes [4]. The aryl bromide enables late-stage diversification via cross-coupling to attach fluorescent tags, biotin, or additional pharmacophores, while the isothiocyanate serves as an electrophilic warhead for covalent labeling of protein targets [5].

Larvicide Development

SAR studies on Aedes aegypti larvicidal activity indicate that substitution with bromo in the 3-position or methyl in the 3- and 4-positions enhances toxicity relative to unsubstituted phenyl isothiocyanate [6]. The 2-bromo-5-methyl pattern represents a distinct substitution motif that may yield a unique LC50 value and spectrum of activity, offering a novel lead for vector control programs seeking new chemical entities [7].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
2-bromo-5-methyl substitution pattern
Reported MIC and strain-panel endpoints (class-level)
Chemical probe synthesis
Dual reactive handles (aryl Br + ITC)
Orthogonal derivatization feasibility
Larvicide screening research
Substitution-dependent larvicidal SAR
LC50 and species-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-methylphenylisothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.